DL-Acetylshikonin

Description

Acetylshikonin has been reported in Arnebia decumbens, Arnebia euchroma, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

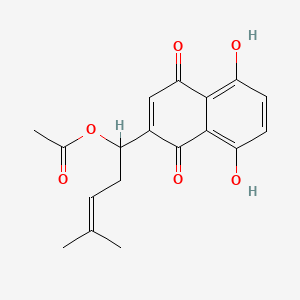

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFXUXZJJKTDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909976 | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4 | |

| Record name | Acetylshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkannin, monoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylshikonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ARNEBIN-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to DL-Acetylshikonin: Natural Sources, Isolation Methodologies, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-acetylshikonin, a bioactive naphthoquinone derivative with significant therapeutic potential. The document details its natural origins, outlines advanced isolation and purification techniques, and elucidates the key signaling pathways through which it exerts its biological effects. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate critical experimental workflows and signaling cascades to facilitate a deeper understanding of the subject matter.

Natural Sources of this compound

This compound is predominantly found in the roots of various plant species belonging to the Boraginaceae family. These plants have a long history of use in traditional medicine, particularly in Asia. The primary genera known to produce acetylshikonin and related naphthoquinones include Lithospermum, Arnebia, Onosma, Echium, and Alkanna.

Among the most well-documented sources are:

-

Arnebia euchroma (Royle) Johnst.: Often referred to as "soft zicao," this is a significant source of acetylshikonin. Studies have reported a considerable content of acetylshikonin in its roots, making it a primary subject for isolation studies.

-

Lithospermum erythrorhizon Siebold & Zucc.: Known as "purple gromwell" or "zicao," this plant is another major source of acetylshikonin and other shikonin derivatives.[1] Its roots are characterized by their vibrant purple-red color, which is attributed to these naphthoquinone pigments.

-

Arnebia guttata Bunge: This species is also recognized as a natural source of acetylshikonin.

-

Onosma species: Various species within the Onosma genus have been identified to contain acetylshikonin, albeit in potentially different concentrations compared to Arnebia and Lithospermum.[2]

The concentration of acetylshikonin can vary significantly between different species and even within the same species due to factors such as geographical location, growing conditions, and harvesting time.

Isolation and Purification Methodologies

The isolation of acetylshikonin from its natural sources requires multi-step processes involving extraction and chromatographic purification. The choice of method depends on factors such as the starting material, desired purity, and available instrumentation.

Extraction Techniques

2.1.1. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for extracting shikonin and its derivatives from plant material. The use of ultrasonic waves enhances solvent penetration into the plant tissue and facilitates the release of target compounds, often with reduced extraction times and solvent consumption compared to conventional methods.

Table 1: Quantitative Data on Acetylshikonin Content in Various Plant Species

| Plant Species | Part Used | Acetylshikonin Content (mg/g of dry weight) | Reference |

| Arnebia euchroma (Royle) Johnst. | Root | 19.7 ± 0.66 | [2] |

| Lithospermum erythrorhizon Sieb. et Zucc. | Root | 7.49 ± 0.11 | [2] |

| Arnebia guttata Bunge | Root | 1.36 ± 0.04 | [2] |

| Onosma paniculatum Bur. et Franch. | Root | 2.86 ± 0.03 | [2] |

| Onosma waltonii Duthic | Root | 2.60 ± 0.13 | [2] |

| Onosma exsertum Hemsl. | Root | Not specified, but present | [2] |

| Onosma confertum W.W. Smith | Root | 0.123 ± 0.002 | [2] |

Experimental Protocol: Ultrasound-Assisted Extraction of Shikonin Derivatives

This protocol is adapted from optimized methods for shikonin and can be applied for the extraction of acetylshikonin.[3][4]

-

Sample Preparation: The dried roots of the plant material (e.g., Arnebia euchroma) are ground into a fine powder (approximately 80 mesh).

-

Solvent Selection: 95% ethanol is a commonly used and effective solvent.

-

Extraction Parameters:

-

Procedure: a. Place 10 g of the powdered plant material into a beaker. b. Add 110 mL of 95% ethanol. c. Place the beaker in an ultrasonic bath and sonicate for 87 minutes at 39°C with a power of 93 W. d. After extraction, filter the mixture to separate the extract from the plant debris. e. The filtrate can be concentrated under reduced pressure to yield the crude extract containing acetylshikonin.

Chromatographic Purification

2.2.1. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique for isolating and purifying specific compounds from a mixture. A simple and rapid preparative HPLC method has been developed for the isolation of acetylshikonin from cell suspension cultures of Arnebia euchroma.[5][6]

Table 2: Performance of Preparative HPLC for Acetylshikonin Isolation [5][6]

| Parameter | Value |

| Purity of Isolated Acetylshikonin | >98% |

| Recovery | 94.7 - 96.8% |

| Repeatability (%RSD) | 1.74 |

| Limit of Detection (LOD) | 0.063 µg/mL |

| Limit of Quantification (LOQ) | 0.209 µg/mL |

Experimental Protocol: Preparative HPLC for Acetylshikonin

-

Sample Preparation: The crude extract obtained from the initial extraction is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

-

HPLC System and Column: A preparative HPLC system equipped with a C18 column is used.

-

Mobile Phase: A mixture of acetonitrile and methanol (95:5, v/v) is used as the mobile phase in an isocratic mode.[5][6]

-

Chromatographic Conditions:

-

Flow Rate: A typical flow rate for preparative purposes on a corresponding column would be in the range of 5-20 mL/min, which needs to be optimized based on the column dimensions.

-

Detection Wavelength: Detection is typically performed in the visible range, around 520 nm for shikonin derivatives.

-

Injection Volume: This depends on the concentration of the sample and the capacity of the column.

-

-

Fraction Collection: The fraction corresponding to the acetylshikonin peak is collected.

-

Post-Purification: The collected fraction is concentrated under reduced pressure to remove the solvent and obtain the purified acetylshikonin.

2.2.2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. It has been successfully applied to the separation and purification of shikonin and its derivatives from plant extracts.[7][8]

Experimental Protocol: HSCCC for Shikonin Derivatives

-

Solvent System Selection: The choice of a suitable two-phase solvent system is critical for successful HSCCC separation. A common system for shikonin derivatives is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio needs to be determined experimentally to achieve a suitable partition coefficient (K) for acetylshikonin.

-

HSCCC Apparatus Preparation: The coil of the HSCCC instrument is first filled with the stationary phase. The mobile phase is then pumped through the coil while the apparatus is rotating at a specific speed.

-

Sample Injection: The crude extract is dissolved in a mixture of the stationary and mobile phases and injected into the system.

-

Elution and Fraction Collection: The mobile phase is continuously pumped through the coil, and the eluent is collected in fractions.

-

Analysis of Fractions: The collected fractions are analyzed by analytical HPLC to identify those containing pure acetylshikonin.

-

Solvent Removal: The fractions containing the pure compound are combined and the solvent is removed to yield the purified acetylshikonin.

Biological Mechanisms of Action: Signaling Pathways

Acetylshikonin exhibits a range of pharmacological activities, with its anticancer effects being of particular interest. It induces apoptosis (programmed cell death) in various cancer cell lines through the modulation of specific signaling pathways.

Induction of Apoptosis via the Intrinsic Pathway

Acetylshikonin is known to trigger the mitochondrial-mediated intrinsic pathway of apoptosis. This process involves the regulation of the Bcl-2 family of proteins and the subsequent activation of a cascade of caspases.

-

Regulation of Bcl-2 Family Proteins: Acetylshikonin treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[1][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

-

Mitochondrial Disruption and Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation Cascade: In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[1][9][10]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Acetylshikonin has been shown to inhibit this pathway, contributing to its anti-tumor effects.

-

Inhibition of PI3K and Akt: Acetylshikonin treatment has been observed to decrease the phosphorylation of PI3K and Akt, thereby inactivating them.

-

Downregulation of mTOR: The inactivation of Akt leads to the downstream suppression of mTOR, a key regulator of protein synthesis and cell growth.

-

Cell Cycle Arrest and Apoptosis: Inhibition of the PI3K/Akt/mTOR pathway by acetylshikonin can lead to cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization Extraction of Shikonin Using Ultrasound-Assisted Response Surface Methodology and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]

DL-Acetylshikonin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-acetylshikonin, a racemic mixture of acetylshikonin, is a naphthoquinone derivative that has garnered significant interest in the scientific community for its potent biological activities, particularly its anticancer properties. As a derivative of shikonin, a natural compound isolated from the roots of plants from the Boraginaceae family, this compound offers a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical structure and synthesis pathways of this compound, tailored for professionals in research and drug development.

Chemical Structure of this compound

This compound is the racemic form of acetylshikonin. The chemical structure is formally described as (±)-acetic acid 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-enyl ester. The molecule consists of a naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) core, which is crucial for its biological activity, attached to an acetylated isohexenyl side chain at the C-2 position. The presence of the chiral center at the C-1' position of the side chain gives rise to the enantiomeric forms.

The Multifaceted Mechanism of Action of DL-Acetylshikonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has garnered significant attention for its potent anti-inflammatory and anticancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Anticancer Mechanisms of Action

This compound exerts its anticancer effects through a variety of mechanisms, primarily centered around the induction of programmed cell death, inhibition of pro-survival signaling pathways, and cell cycle arrest.

Induction of Programmed Cell Death

This compound has been shown to induce multiple forms of programmed cell death in cancer cells, including apoptosis, necroptosis, and autophagy-dependent apoptosis.

Apoptosis: A primary mechanism of this compound-induced cell death is the activation of the intrinsic apoptotic pathway. This is often initiated by the accumulation of intracellular reactive oxygen species (ROS).[2][3] The increased ROS levels lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and AIF from the mitochondria into the cytosol.[3] This triggers a caspase cascade, involving the activation of caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of PARP and DNA fragmentation.[2][3] The modulation of Bcl-2 family proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, is also a key feature of this process.[2][3]

Necroptosis: In non-small cell lung cancer (NSCLC) cells, this compound has been found to induce necroptosis, a form of programmed necrosis.[1] This process is initiated by the downregulation of glutathione peroxidase 4 (GPX4) and subsequent lipid peroxidation.[1] The core of this pathway involves the phosphorylation and activation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like kinase (MLKL).[1] The activation of this RIPK1/RIPK3/MLKL signaling cascade leads to cell swelling, membrane rupture, and necrotic cell death.[1]

Autophagy-Dependent Apoptosis: In acute myeloid leukemia (AML) cells, this compound induces apoptosis that is dependent on the activation of autophagy.[4] This is characterized by the increased formation of autophagosomes and the conversion of LC3B-I to LC3B-II.[4] The induction of autophagy is mediated by the activation of the LKB1/AMPK signaling pathway and the suppression of the PI3K/Akt/mTOR pathway.[4]

Inhibition of Pro-Survival Signaling Pathways

This compound targets several critical signaling pathways that are often dysregulated in cancer, promoting cell survival, proliferation, and metastasis.

STAT3 and EGFR Signaling: In non-small cell lung cancer, this compound has been shown to dually inhibit both the Signal Transducer and Activator of Transcription 3 (STAT3) and the Epidermal Growth Factor Receptor (EGFR) pathways.[5][6] It inhibits the phosphorylation of both STAT3 and EGFR, leading to a reduction in their activity.[5][6] This dual inhibition contributes to decreased cell survival and proliferation.[5] In melanoma, shikonin, a closely related compound, has been shown to inhibit STAT3 phosphorylation and homo-dimerization, leading to reduced nuclear localization and decreased expression of STAT3-targeted genes involved in survival and metastasis, such as Mcl-1, Bcl-2, and MMP-2.[7][8]

PI3K/Akt/mTOR Signaling: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is frequently hyperactivated in cancer. This compound has been demonstrated to inhibit this pathway in various cancer types, including colorectal cancer and acute myeloid leukemia.[4][9] By suppressing the phosphorylation of key components like PI3K and Akt, it downregulates the activity of mTOR, a master regulator of protein synthesis and cell growth.[9]

NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. This compound has been found to inhibit the NF-κB signaling pathway in human chronic myelocytic leukemia cells by preventing the phosphorylation of IκBα and IKKα/β.[2] This leads to the suppression of NF-κB activity and contributes to the induction of apoptosis.[2]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle in cancer cells, preventing their division and proliferation. It has been reported to induce cell cycle arrest at different phases depending on the cell type. For instance, it causes G2/M phase arrest in chondrosarcoma, leukemia, and hepatocellular carcinoma cells, S phase arrest in human chronic myelocytic leukemia cells, and G0/G1 phase arrest in colorectal cancer cells.[1][9][10][11] This cell cycle arrest is often associated with the modulation of cell cycle regulatory proteins.[12]

Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are linked to its ability to modulate key inflammatory pathways and mediators. It has been shown to downregulate the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and MCP-1.[12][13] The underlying mechanisms include the upregulation of Heme Oxygenase-1 (HO-1) and Nrf2, and the downregulation of iNOS and COX-2.[12][13] Furthermore, its inhibitory effect on the NF-κB signaling pathway is a significant contributor to its anti-inflammatory properties.[12] In the context of inflammasomes, which are key components of the innate immune response, the related compound shikonin has been shown to directly inhibit caspase-1, a critical enzyme for the activation of pro-inflammatory cytokines IL-1β and IL-18.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| K562 | Chronic Myelocytic Leukemia | 2.03 | 24 | [2] |

| K562 | Chronic Myelocytic Leukemia | 1.13 | 48 | [2] |

| Various Human Cancer Cell Lines | Multiple | 1.09 - 7.26 | Not Specified | [10][11] |

| HT29 | Colorectal Cancer | 60.82 µg/mL (~177 µM) | 24 | [9] |

| HT29 | Colorectal Cancer | 30.78 µg/mL (~89 µM) | 48 | [9] |

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |

| Chondrosarcoma & Leukemia Cells | Chondrosarcoma, Leukemia | Not Specified | G2/M and S phase arrest | [1] |

| NSCLC Cells | Non-Small Cell Lung Cancer | Not Specified | G2/M phase arrest | [1] |

| K562 | Chronic Myelocytic Leukemia | Not Specified | S phase arrest | [2] |

| MHCC-97H | Hepatocellular Carcinoma | Not Specified | G2/M phase arrest | [10][11] |

| HT29, DLD-1, Caco-2 | Colorectal Cancer | Not Specified | G0/G1 phase arrest | [12] |

Key Experimental Protocols

Below are detailed methodologies for key experiments frequently cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., K562, HT29, NSCLC cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for specific time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at desired concentrations for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-STAT3, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Caption: this compound-induced intrinsic apoptosis pathway.

Caption: Necroptosis pathway activated by this compound.

Caption: Inhibition of pro-survival signaling by this compound.

Caption: Workflow for analyzing this compound-induced apoptosis.

References

- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylshikonin exerts anti-tumor effects on non-small cell lung cancer through dual inhibition of STAT3 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin [frontiersin.org]

- 9. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]

- 10. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 12. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Shikonin Suppresses NLRP3 and AIM2 Inflammasomes by Direct Inhibition of Caspase-1 | PLOS One [journals.plos.org]

DL-Acetylshikonin: A Comprehensive Review of its Pharmacological Properties and Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

DL-acetylshikonin, a naphthoquinone compound primarily extracted from the roots of plants in the Boraginaceae family, such as Lithospermum erythrorhizon, has garnered significant attention for its diverse and potent pharmacological effects.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties, mechanisms of action, and experimental data related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Anti-Cancer Activities

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, targeting key signaling pathways involved in cell growth, survival, and death.

Induction of Apoptosis and Necroptosis

Acetylshikonin is a potent inducer of programmed cell death. In non-small cell lung cancer (NSCLC) cells, it has been shown to induce necroptosis by increasing the phosphorylation of RIPK1, RIPK3, and MLKL.[5] This process is initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential imbalance and subsequent cell death.[5] Furthermore, acetylshikonin triggers apoptosis in various cancer cell lines, including oral cancer, leukemia, colorectal cancer, and hepatocellular carcinoma, often through ROS-mediated caspase activation.[5][6][7]

Cell Cycle Arrest

A common mechanism underlying the anti-cancer activity of acetylshikonin is its ability to induce cell cycle arrest. In colorectal cancer cells, it causes G0/G1 phase arrest.[3][8] In chondrosarcoma and leukemia cells, treatment with acetylshikonin leads to cell cycle arrest in the G2/M and S phases.[5] Studies on human hepatocellular carcinoma cells and NSCLC cells have specifically shown G2/M phase arrest.[5][9] This cell cycle blockade is often associated with the modulation of key regulatory proteins like CDK1 and cyclin B1.[5]

Inhibition of Key Signaling Pathways

The anti-neoplastic effects of this compound are mediated through the modulation of several critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: In colorectal cancer, acetylshikonin has been found to suppress tumor growth by inhibiting the PI3K/Akt/mTOR signaling pathway.[3][8] This pathway is crucial for cell proliferation, growth, and survival.

-

NF-κB Pathway: Acetylshikonin has been shown to inhibit the NF-κB signaling pathway in pancreatic cancer cells.[10] By suppressing NF-κB activity, it can reduce the expression of genes involved in inflammation and cell survival.[10] In colorectal cancer, it inhibits proliferation through the NF-κB pathway.[3]

-

MAPK Pathway: The anti-cancer effects of acetylshikonin in oral squamous cell carcinoma are mediated through the JNK and p38 mitogen-activated protein kinase (MAPK) pathway, triggered by an excess of ROS.[3]

-

TOPK Signaling Pathway: In diffuse large B-cell lymphoma, acetylshikonin suppresses cell growth by targeting the T-lymphokine-activated killer cell-originated protein kinase (TOPK) signaling pathway.[11]

Anti-Inflammatory Activities

This compound exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response. It has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and inducible NO synthase (iNOS) in RAW 264.7 cells through the NF-κB pathway.[3] Additionally, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[3] In rat neutrophils, acetylshikonin inhibits the production of thromboxane B2 and leukotriene B4.[3]

Other Pharmacological Activities

Beyond its anti-cancer and anti-inflammatory effects, this compound has been reported to possess a broad spectrum of other pharmacological properties, including:

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-proliferative activity of this compound against various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-Small Cell Lung Cancer | Not specified | 24 | [5] |

| H1299 | Non-Small Cell Lung Cancer | Not specified | 24 | [5] |

| MHCC-97H | Hepatocellular Carcinoma | 1.09 - 7.26 | 48 | [9] |

| HT29 | Colorectal Cancer | 30.78 µg/ml | 48 | [8] |

| A498 | Renal Cell Carcinoma | 4.295 | 24 | [6] |

| ACHN | Renal Cell Carcinoma | 5.62 | 24 | [6] |

Table 2: Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines

| Cell Line | Resistance Profile | Cytotoxicity Comparison | Reference |

| MHCC-97H/CDDP | Cisplatin-resistant | Comparable to parental | [9] |

| PC-3/ENZR | Enzalutamide-resistant | Comparable to parental | [9] |

| HCT-8/VCR | Vincristine-resistant | Comparable to parental | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the pharmacological activities of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cells (e.g., A498, ACHN) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Cell Cycle Analysis (Flow Cytometry)

-

Cell Seeding and Treatment: Seed cancer cells (e.g., MHCC-97H) in 6-well plates and treat with desired concentrations of this compound (e.g., 0.75, 1.5, 3.0 µM) for 24 or 48 hours.[9]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6][9]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a DNA staining solution containing propidium iodide (PI) and RNase.[6][9] Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assessment (DAPI Staining)

-

Cell Culture and Treatment: Culture cells on glass slides and treat with different concentrations of this compound for 24 hours.[7]

-

Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with 0.1% Triton X-100.[7]

-

DAPI Staining: Stain the cells with 4',6-diamidino-2-phenylindole (DAPI) solution (2.5 µg/mL).[7]

-

Microscopy: Observe the nuclear morphology for signs of apoptosis (chromatin condensation, nuclear fragmentation) using a fluorescence microscope.[5][7]

Reactive Oxygen Species (ROS) Detection (DCFH-DA Staining)

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours).[6]

-

DCFH-DA Staining: Incubate the cells with 25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes in the dark.[6]

-

Analysis: Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a flow cytometer or a fluorescence microscope.[6][9]

Western Blot Analysis

-

Cell Lysis: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., RIPK1, p-RIPK1, Akt, p-Akt, mTOR, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound induced necroptosis pathway in NSCLC cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caption: this compound mediated inhibition of the NF-κB pathway.

Caption: Experimental workflow for evaluating this compound's anti-cancer effects.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review [agris.fao.org]

- 3. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]

- 9. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

The Anticancer Potential of DL-Acetylshikonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: DL-Acetylshikonin, a naphthoquinone compound derived from the root of the traditional Chinese medicinal herb Lithospermum erythrorhizon, has emerged as a promising candidate in anticancer research. Exhibiting a range of biological activities, its cytotoxic effects against various cancer cell lines are of particular interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used in its investigation.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings, including half-maximal inhibitory concentrations (IC50), effects on cell cycle distribution, and induction of apoptosis.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Reference |

| HT29 | Colorectal Cancer | 60.82 µg/mL | 24 | [1][2] |

| HT29 | Colorectal Cancer | 30.78 µg/mL | 48 | [1][2] |

| A549 | Non-Small Cell Lung Cancer | 0.5 - 10 µM | 24 | [3] |

| H1299 | Non-Small Cell Lung Cancer | 0.5 - 10 µM | 24 | [3] |

| A498 | Renal Cell Carcinoma | 4.295 µM | 24 | [4] |

| ACHN | Renal Cell Carcinoma | 5.62 µM | 24 | [4] |

| HL-60 | Acute Myeloid Leukemia | 1.126 µM | 24 | [5] |

| HL-60 | Acute Myeloid Leukemia | 0.614 µM | 48 | [5] |

| K562 | Chronic Myelogenous Leukemia | 2.03 µM | 24 | [6] |

| K562 | Chronic Myelogenous Leukemia | 1.13 µM | 48 | [6] |

| Various | Human Cancer Cell Lines | 1.09–7.26 µM | Not Specified | [7][8] |

| HSC3 | Oral Squamous Cell Carcinoma | 3.81 µM | Not Specified | [9] |

| SCC4 | Oral Squamous Cell Carcinoma | 5.87 µM | Not Specified | [9] |

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Effect | Concentration | Exposure Time (hours) | Reference |

| HT29 | Colorectal Cancer | G0/G1 Phase Arrest | Not Specified | Not Specified | [1][2][10] |

| A549 | Non-Small Cell Lung Cancer | G2/M Phase Arrest | Not Specified | Not Specified | [3] |

| H1299 | Non-Small Cell Lung Cancer | G2/M Phase Arrest | Not Specified | Not Specified | [3] |

| A498 | Renal Cell Carcinoma | Increased SubG1 Phase | 0, 1.25, 2.5, 5 µM | 24 & 48 | [4] |

| ACHN | Renal Cell Carcinoma | Increased SubG1 Phase | 0, 1.25, 2.5, 5 µM | 24 & 48 | [4] |

| Siha | Cervical Cancer | S Phase Arrest | Not Specified | Not Specified | [10] |

| SKOV3 | Ovarian Cancer | G0/G1 Phase Arrest | Not Specified | Not Specified | [10] |

| MDA-MB-231 | Breast Cancer | G0/G1 Phase Arrest | Not Specified | Not Specified | [10] |

| HCT116 | Colorectal Cancer | G2/M Phase Arrest | Not Specified | Not Specified | [10] |

| MHCC-97H | Hepatocellular Carcinoma | G2/M Phase Arrest | Not Specified | 24 | [7][11] |

| K562 | Chronic Myelogenous Leukemia | S Phase Arrest | Not Specified | Not Specified | [6] |

| KYSE180 | Esophageal Squamous Cell Carcinoma | G1/S Phase Arrest | Not Specified | Not Specified | [12] |

| KYSE450 | Esophageal Squamous Cell Carcinoma | G1/S Phase Arrest | Not Specified | Not Specified | [12] |

Table 3: Induction of Apoptosis and Necroptosis by this compound

| Cell Line | Cancer Type | Mechanism | Key Markers | Reference |

| HT29 | Colorectal Cancer | Apoptosis | Inhibition of PI3K/Akt/mTOR pathway | [1][2] |

| A549 | Non-Small Cell Lung Cancer | Necroptosis | Phosphorylation of RIPK1/RIPK3 and MLKL | [3] |

| H1299 | Non-Small Cell Lung Cancer | Necroptosis | Phosphorylation of RIPK1/RIPK3 and MLKL | [3] |

| A498 | Renal Cell Carcinoma | Apoptosis | Increased SubG1, PARP cleavage, Caspase-3 activation | [4] |

| ACHN | Renal Cell Carcinoma | Apoptosis | Increased SubG1, PARP cleavage, Caspase-3 activation | [4] |

| HL-60 | Acute Myeloid Leukemia | Autophagy-dependent apoptosis | Conversion of LC3B I to LC3B II | [5] |

| HCT-15 | Colorectal Cancer | Apoptosis | Nuclear translocation of FOXO3, ROS elevation | [13] |

| LoVo | Colorectal Cancer | Apoptosis | Nuclear translocation of FOXO3, ROS elevation | [13] |

| K562 | Chronic Myelogenous Leukemia | Apoptosis | ROS accumulation, inhibition of NF-κB and BCR-ABL | [6] |

| HSC3 | Oral Squamous Cell Carcinoma | Necroptosis | Increased ROS, decreased mitochondrial membrane potential | [9] |

| SCC4 | Oral Squamous Cell Carcinoma | Necroptosis | Increased ROS, decreased mitochondrial membrane potential | [9] |

Key Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways.

Induction of Programmed Cell Death

-

Apoptosis: A primary mechanism of this compound is the induction of apoptosis, or programmed cell death. This is achieved through various pathways, including the generation of reactive oxygen species (ROS), which leads to DNA damage and the activation of caspase cascades.[4][13] In renal cell carcinoma, for instance, acetylshikonin treatment leads to increased expression of pro-apoptotic proteins like Bax and Bim, and decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4][14]

-

Necroptosis: In addition to apoptosis, this compound has been shown to induce necroptosis, a form of programmed necrosis, in non-small cell lung cancer and oral cancer cells.[3][9] This process is mediated by the activation of the RIPK1/RIPK3/MLKL signaling cascade.[3]

-

Autophagy-Dependent Apoptosis: In acute myeloid leukemia cells, this compound induces apoptosis that is dependent on autophagy.[5] This is characterized by the formation of autophagosomes and the conversion of LC3B I to LC3B II.[5]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle in cancer cells, leading to arrest at various phases, including G0/G1, S, and G2/M.[1][3][10] This inhibition of cell cycle progression prevents cancer cell proliferation. For example, in colorectal cancer cells, it causes arrest at the G0/G1 phase, while in non-small cell lung cancer and hepatocellular carcinoma cells, it induces a G2/M phase arrest.[1][3][7]

Inhibition of Metastasis

This compound has demonstrated the ability to inhibit the migration and invasion of cancer cells.[10][15] This is achieved by reversing the epithelial-mesenchymal transition (EMT), a key process in metastasis.[10][15]

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are mediated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

A frequently implicated pathway in the action of this compound is the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for cell growth, proliferation, and survival. This compound inhibits this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[1][2][15][16]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key target. In oral squamous cell carcinoma, this compound-induced ROS production enhances the phosphorylation of JNK and p38 MAPK, which are major players in apoptotic cell death.[17] Shikonin, a related compound, has also been shown to induce apoptosis in melanoma cells through the MAPK pathway.[18][19]

Caption: this compound induces apoptosis via the ROS-mediated MAPK pathway.

Other Key Pathways

-

NF-κB Pathway: this compound has been shown to inhibit the NF-κB signaling pathway in pancreatic and chronic myelogenous leukemia cells, which is crucial for cell survival and inflammation.[6][10][20]

-

FOXO3 Activation: In colorectal and renal cell carcinoma, this compound induces the nuclear translocation of the transcription factor FOXO3, a tumor suppressor.[4][13]

-

TOPK Signaling: In diffuse large B-cell lymphoma and colorectal cancer, acetylshikonin suppresses cell growth by targeting the T-lymphokine-activated killer cell-originated protein kinase (TOPK) signaling pathway.[21][22]

-

EGFR and STAT3 Inhibition: In non-small cell lung cancer, acetylshikonin has been found to inhibit both the EGFR and STAT3 pathways.[23]

-

Endoplasmic Reticulum Stress: In esophageal squamous cell carcinoma, acetylshikonin induces apoptosis through the endoplasmic reticulum stress-activated PERK/eIF2α/CHOP axis.[12]

Experimental Protocols

The investigation of this compound's anticancer effects employs a variety of standard molecular and cellular biology techniques.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Cell Counting Assay: Directly counting the number of viable cells after treatment.

-

Colony Formation Assay: Assesses the ability of single cells to grow into colonies, indicating long-term proliferative potential.

Caption: General workflow for assessing cell viability and proliferation.

Apoptosis and Cell Cycle Analysis

-

Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Harvest cells after treatment with this compound.

-

Wash cells with PBS and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze the stained cells using a flow cytometer.

-

-

DAPI/Hoechst Staining: Nuclear stains used to visualize chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis, via fluorescence microscopy.

-

TUNEL Assay: Detects DNA fragmentation by labeling the terminal end of nucleic acids.

-

Cell Cycle Analysis by Flow Cytometry:

-

Fix cells in cold 70% ethanol.

-

Treat with RNase A to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide.

-

Analyze the DNA content of the cell population using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, mTOR, caspases).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

In Vivo Studies

-

Xenograft Models: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound to evaluate its effect on tumor growth in a living organism.[1][16]

Conclusion and Future Directions

This compound has demonstrated significant anticancer activity across a wide range of cancer types through multiple mechanisms of action. Its ability to modulate key signaling pathways involved in cell proliferation, survival, and death makes it a compelling candidate for further preclinical and clinical development. Future research should focus on optimizing its delivery, evaluating its efficacy in combination with existing chemotherapies, and further elucidating its complex molecular interactions to fully harness its therapeutic potential in the fight against cancer.

References

- 1. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]

- 2. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway - Chinese Medicine - SCIRP [scirp.org]

- 3. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 8. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylshikonin induces cell necroptosis via mediating mitochondrial function and oxidative stress-regulated signaling in human Oral Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.amegroups.cn [cdn.amegroups.cn]

- 12. Acetylshikonin induces apoptosis through the endoplasmic reticulum stress‐activated PERK/eIF2α/CHOP axis in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Acetylshikonin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant oral cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Acetylshikonin suppressed growth of colorectal tumour tissue and cells by inhibiting the intracellular kinase, T-lymphokine-activated killer cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unveiling the Anti-Inflammatory Mechanisms of DL-Acetylshikonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its anti-inflammatory effects. This document details the key signaling cascades modulated by this compound, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of these complex biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Anti-Inflammatory Pathways of this compound

This compound orchestrates its anti-inflammatory effects by modulating several key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary mechanisms identified in the scientific literature include the suppression of the NF-κB and MAPK signaling pathways, and the modulation of the PI3K/Akt pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Acetylshikonin has been shown to effectively suppress this pathway. In lipopolysaccharide (LPS)-stimulated microglial cells, acetylshikonin inhibits the degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family, including c-Jun N-terminal kinase (JNK) and p38 MAPK, plays a crucial role in the inflammatory cascade. Acetylshikonin has been observed to inhibit the phosphorylation of JNK and p38 MAPKs in response to inflammatory stimuli.[1] By attenuating the activation of these kinases, acetylshikonin effectively downregulates the expression of downstream inflammatory mediators.

References

DL-Acetylshikonin: A Technical Guide to its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of its potential as an antioxidant agent. We will explore its mechanisms of action, delve into the experimental protocols used to evaluate its antioxidant efficacy, and present available quantitative data. Furthermore, this guide visualizes the key signaling pathways modulated by this compound in response to oxidative stress, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance between ROS production and the body's ability to detoxify these reactive intermediates leads to oxidative stress. This condition is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can neutralize free radicals, thereby mitigating oxidative damage. Natural products have historically been a rich source of novel antioxidant compounds. This compound has emerged as a promising candidate due to its demonstrated ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. This document aims to provide a comprehensive technical overview of the antioxidant properties of this compound.

Quantitative Antioxidant Data

While extensive research highlights the qualitative antioxidant properties of this compound, specific quantitative data from standardized antioxidant capacity assays such as DPPH and ABTS for the purified compound are not consistently reported in the reviewed literature. The available data is summarized below.

| Assay | Test System | Result | Reference |

| DPPH Radical Scavenging | Electron Paramagnetic Resonance (EPR) Spectroscopy | Exhibited DPPH radical-scavenging property. | [1] |

| Superoxide Anion Scavenging | Not specified | Shikonin, a related compound, demonstrated strong superoxide anion scavenging activity. | [2] |

| Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | IC50: 34.6 μM | [3] |

Note: The AChE inhibition data is included as a proxy for its neuroprotective effects, which are often linked to antioxidant activity.

Mechanism of Action: Modulating Cellular Signaling Pathways

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and regulate cell fate in response to oxidative stress.

Upregulation of Heme Oxygenase-1 (HO-1)

This compound has been shown to upregulate the expression of Heme Oxygenase-1 (HO-1), a key cytoprotective enzyme with potent antioxidant and anti-inflammatory properties.[4] This upregulation is a critical component of its neuroprotective effects against oxidative stress-induced apoptosis.[4] The induction of HO-1 is often mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. While direct evidence for this compound activating Nrf2 is still emerging, the upregulation of its downstream target HO-1 strongly suggests its involvement in this protective pathway.

Caption: Upregulation of HO-1 by this compound.

Modulation of Apoptosis and Necroptosis

Oxidative stress can trigger programmed cell death pathways, including apoptosis and necroptosis. This compound has been observed to modulate these pathways, suggesting a complex role in determining cell fate under oxidative stress conditions. In some contexts, it protects against apoptosis, while in cancer cells, it can induce cell death.

In neuronal cells, this compound has been shown to protect against hydrogen peroxide-induced apoptosis by modulating the expression of apoptosis-related proteins such as the Bcl-2 family (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax) and the tumor suppressor p53.[4]

Conversely, in certain cancer cells, this compound can induce a form of programmed necrosis called necroptosis. This process is initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing cell death. This dual role highlights the context-dependent activity of this compound.

Caption: Modulation of Apoptosis and Necroptosis by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Principle: DPPH is a stable free radical with a deep violet color in solution, showing a characteristic absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect from light.

-

Prepare a series of dilutions of the test compound (this compound) and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control dilutions to each well.

-

Add an equal volume of the DPPH working solution to all wells.

-

Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test compound.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ chromophore, which is a blue-green solution with a characteristic absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization of the solution that is proportional to the antioxidant's concentration.

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

This compound (test compound)

-

Trolox or Ascorbic acid (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well plate, add a small volume of the test compound or control dilutions to each well.

-

Add a larger volume of the diluted ABTS•+ solution to each well to initiate the reaction.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.

-

Determine the IC50 value from the dose-response curve.

-

Caption: Workflow for DPPH and ABTS antioxidant assays.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

-

Principle: The assay uses a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, generated by a radical initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.

-

Reagents and Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium

-

DCFH-DA solution

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other radical initiator

-

This compound (test compound)

-

Quercetin (positive control)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and grow to confluency.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with various concentrations of the test compound and positive control for a specific duration (e.g., 1 hour).

-

Add the DCFH-DA solution to each well and incubate.

-

Wash the cells to remove the excess probe.

-

Add the radical initiator (e.g., AAPH) to induce oxidative stress.

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission) kinetically over a period of time (e.g., 1 hour).

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) from the kinetic fluorescence readings.

-

The CAA value is calculated as the percentage reduction in fluorescence compared to the control (cells treated with the radical initiator but no antioxidant).

-

Results can be expressed as quercetin equivalents (QE).

-

Conclusion

This compound demonstrates significant potential as an antioxidant agent, operating through both direct radical scavenging and the modulation of key cellular signaling pathways involved in the antioxidant defense system and the regulation of programmed cell death. While further studies are needed to provide a more comprehensive quantitative profile of its antioxidant capacity using standardized assays, the existing evidence strongly supports its continued investigation as a lead compound for the development of novel therapeutic agents for diseases associated with oxidative stress. This technical guide provides a foundational resource for researchers to design and interpret future studies on this compound and related compounds.

References

- 1. Antigenotoxic, anti-photogenotoxic and antioxidant activities of natural naphthoquinone shikonin and acetylshikonin and Arnebia euchroma callus extracts evaluated by the umu-test and EPR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of radical scavenging properties of shikonin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary research on the neuroprotective effects of DL-Acetylshikonin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary research into the neuroprotective properties of DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of medicinal plants such as Lithospermum erythrorhizon. Emerging evidence highlights its potential as a therapeutic agent against neurodegenerative processes, primarily through its anti-apoptotic, antioxidative, and anti-inflammatory mechanisms. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support further investigation and drug development efforts.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the key quantitative findings from in vitro and in vivo studies, providing a comparative look at the compound's efficacy across different models.

Table 1: In Vitro Neuroprotective and Bioactivity Data

| Cell Line | Model/Stressor | Acetylshikonin Concentration | Key Outcome | Result | Citation |

|---|---|---|---|---|---|

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10 µM | Apoptotic Cell Death | Prevention of H₂O₂-induced cell death | [1][2] |

| PC12 | Hydrogen Peroxide (H₂O₂) | 10 µM | Apoptotic Cell Death | Prevention of H₂O₂-induced cell death | [1][2] |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 1-10 µM | Cell Viability | Dose-dependent attenuation of H₂O₂-induced cell death | [2] |

| PC12 | Hydrogen Peroxide (H₂O₂) | 1-10 µM | Cell Viability | Dose-dependent attenuation of H₂O₂-induced cell death | [2] |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 1-10 µM | ROS Generation | Dose-dependent rescue of H₂O₂-mediated ROS production | [1] |

| PC12 | Hydrogen Peroxide (H₂O₂) | 1-10 µM | ROS Generation | Dose-dependent rescue of H₂O₂-mediated ROS production | [1] |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 1-10 µM | Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent attenuation of H₂O₂-induced ΔΨm loss | [1] |

| PC12 | Hydrogen Peroxide (H₂O₂) | 1-10 µM | Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent attenuation of H₂O₂-induced ΔΨm loss | [1] |

| HepG2 | N/A | ~2 µM | Cytotoxicity (IC₅₀) | IC₅₀ = 2 µM | [3] |

| H1299 | N/A | 2.34 µM | Cytotoxicity (IC₅₀) | IC₅₀ = 2.34 µM | [4] |

| A549 | N/A | 3.26 µM | Cytotoxicity (IC₅₀) | IC₅₀ = 3.26 µM |[4] |

Table 2: Modulation of Key Protein Expression by Acetylshikonin

| Protein | Cell Line / Model | Treatment Context | Observed Change | Citation |

|---|---|---|---|---|

| Heme Oxygenase-1 (HO-1) | SH-SY5Y | H₂O₂ Stimulation | Upregulation | [1] |

| Heme Oxygenase-1 (HO-1) | PC12 | H₂O₂ Stimulation | No impact on expression | [1] |

| Bcl-2 | SH-SY5Y & PC12 | H₂O₂ Stimulation | Concentration-dependent increase | [1] |

| Bax | SH-SY5Y & PC12 | H₂O₂ Stimulation | Concentration-dependent decrease | [1] |

| p53 | SH-SY5Y & PC12 | H₂O₂ Stimulation | Concentration-dependent decrease | [1] |

| SIRT1/p53/p21 Pathway | D-galactose-induced mice | Brain Aging Model | Inhibition of pathway activation |[5] |

Table 3: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Manner | Ki / IC₅₀ Value | Citation |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Not specified | Identified as a novel inhibitor | [1] |

| Monoamine Oxidase A (MAO-A) | Competitive | Not specified | [5] |

| Monoamine Oxidase B (MAO-B) | Competitive | Not specified | [5] |

| CYP2J2 | Noncompetitive | Ki = 2.1 µM |[3] |

Core Mechanisms of Neuroprotection

Acetylshikonin exerts its neuroprotective effects through a multi-faceted approach involving the attenuation of oxidative stress, inhibition of apoptosis, and modulation of key signaling pathways.[5]

2.1 Attenuation of Oxidative Stress and Apoptosis A primary mechanism of Acetylshikonin's neuroprotective action is its ability to counteract oxidative stress-induced apoptosis.[1] In neuronal cell models, it effectively inhibits the generation of reactive oxygen species (ROS) and preserves the mitochondrial membrane potential, both of which are critical events in oxidant-induced cell death.[1][6] This is further supported by its ability to modulate the expression of apoptosis-related proteins. Acetylshikonin concentration-dependently increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby increasing the critical Bcl-2/Bax ratio.[1]

2.2 Upregulation of Heme Oxygenase-1 (HO-1) In human neuroblastoma SH-SY5Y cells, the anti-apoptotic activity of Acetylshikonin is critically mediated by the upregulation of Heme Oxygenase-1 (HO-1), an enzyme known to protect cells against oxidative injury.[1] The protective effects of Acetylshikonin were abolished when co-treated with an HO-1 inhibitor, confirming the central role of this pathway in SH-SY5Y cells.[1] Interestingly, this mechanism appears to be cell-type specific, as Acetylshikonin did not upregulate HO-1 in rat pheochromocytoma PC12 cells, suggesting the involvement of other antioxidant pathways in those cells.[1]

2.3 Modulation of Aging and Inflammatory Pathways In vivo studies have shown that Acetylshikonin can attenuate cognitive impairment in mice by reducing oxidative stress and neuroinflammation.[5] It has been shown to inhibit the activation of the SIRT1/p53/p21 pathway, which is involved in cellular senescence.[5] Furthermore, Acetylshikonin has been observed to downregulate the expression of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in microglial cells by inhibiting ROS/PI3K/Akt-dependent NF-κB activation.[5]

Visualized Signaling Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the key molecular pathways and experimental procedures described in the literature.

Caption: Acetylshikonin's anti-apoptotic mechanism via oxidative stress mitigation.

Caption: Regulation of the SIRT1/p53/p21 senescence pathway by Acetylshikonin.

Caption: General experimental workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a foundation for study replication and expansion.

4.1 In Vitro H₂O₂-Induced Apoptosis Model

-

Cell Lines and Culture:

-

Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are used.

-

Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Treatment Protocol:

-

Cells are seeded into appropriate culture plates (e.g., 96-well for viability assays, larger plates for protein analysis).

-

After reaching desired confluency, cells are pre-treated with various concentrations of this compound (typically 1-10 µM) for a period of 12 hours.[6]

-